molecular formula C7H14N2 B8187307 (R)-1-Methyl-1,6-diaza-spiro[3.4]octane

(R)-1-Methyl-1,6-diaza-spiro[3.4]octane

Cat. No.: B8187307
M. Wt: 126.20 g/mol
InChI Key: GFANVZVARJDUIM-SSDOTTSWSA-N
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Description

®-1-Methyl-1,6-diaza-spiro[34]octane is a chiral spiro compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-1,6-diaza-spiro[3.4]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-1-Methyl-1,6-diaza-spiro[3.4]octane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-1,6-diaza-spiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Methyl-1,6-diaza-spiro[3.4]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and as a ligand in the development of new pharmaceuticals. Its chiral nature allows for the exploration of stereospecific interactions with biological targets.

Medicine

In medicine, ®-1-Methyl-1,6-diaza-spiro[3.4]octane has potential applications in drug development. Its ability to interact with various biological pathways makes it a candidate for the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Methyl-1,6-diaza-spiro[3.4]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: Another diaza compound with a different ring structure.

    1,4-Oxazepane: A related compound with an oxygen atom in the ring.

    Spiro[3.3]heptane: A spiro compound with a different ring size and composition.

Uniqueness

®-1-Methyl-1,6-diaza-spiro[34]octane is unique due to its specific spiro structure and chiral center This gives it distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

(4R)-1-methyl-1,7-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-3-7(9)2-4-8-6-7/h8H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANVZVARJDUIM-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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